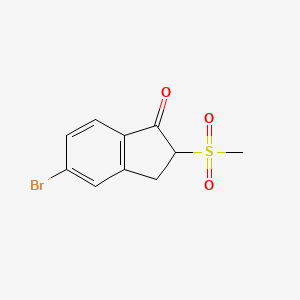
(But-3-yn-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-yn-2-yl)cyclohexane is an organic compound with the molecular formula C10H16. It consists of a cyclohexane ring substituted with a but-3-yn-2-yl group. This compound is of interest due to its unique structure, which combines the properties of both cycloalkanes and alkynes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)cyclohexane typically involves the alkylation of cyclohexane with a but-3-yn-2-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexane, followed by the addition of the but-3-yn-2-yl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(But-3-yn-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne carbon.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Bases like sodium amide (NaNH2) or lithium diisopropylamide (LDA) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(But-3-yn-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (But-3-yn-2-yl)cyclohexane depends on its specific application. In chemical reactions, the alkyne group can participate in various transformations, such as cycloadditions and coupling reactions. The cyclohexane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A saturated cyclic hydrocarbon with similar structural features but lacking the alkyne group.
But-3-yne: An alkyne with a similar functional group but without the cyclohexane ring.
Cyclohexylacetylene: A compound with both a cyclohexane ring and an alkyne group, similar to (But-3-yn-2-yl)cyclohexane.
Uniqueness
This compound is unique due to the combination of a cyclohexane ring and an alkyne group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C10H16 |
|---|---|
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
but-3-yn-2-ylcyclohexane |
InChI |
InChI=1S/C10H16/c1-3-9(2)10-7-5-4-6-8-10/h1,9-10H,4-8H2,2H3 |
Clave InChI |
JIXMCUJGRXYFNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


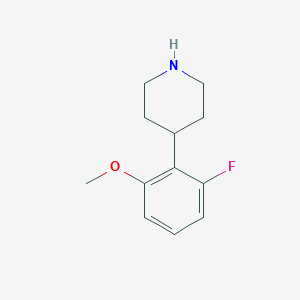
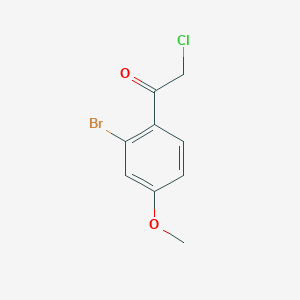
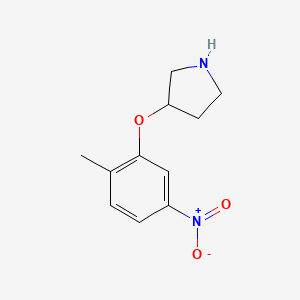



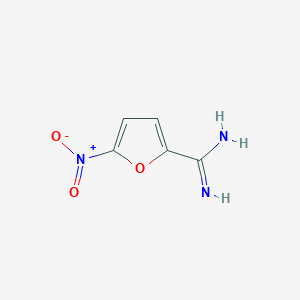
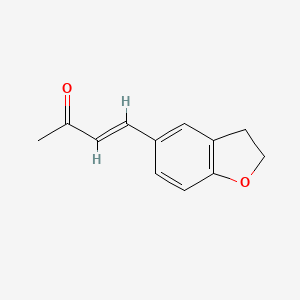
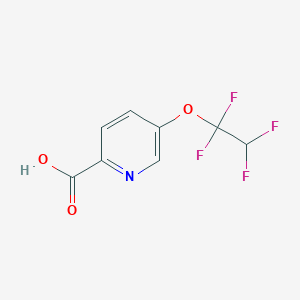
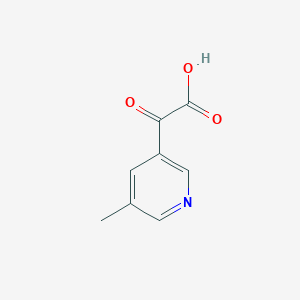
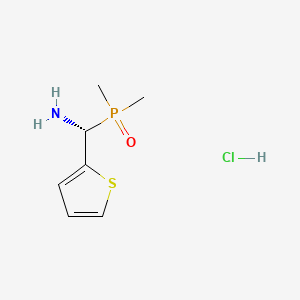

![4-[2-(Propan-2-yl)-1,3-thiazol-5-yl]piperidine](/img/structure/B15322612.png)
